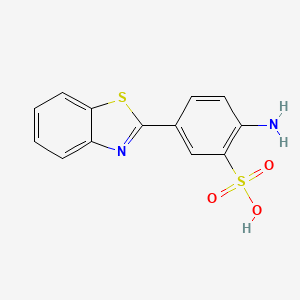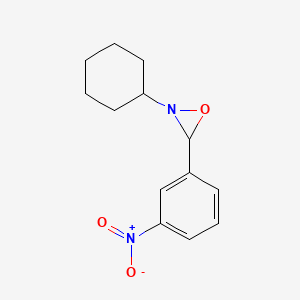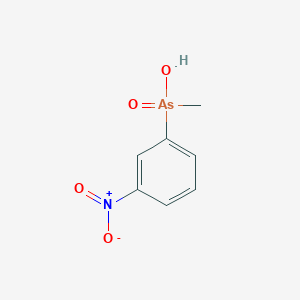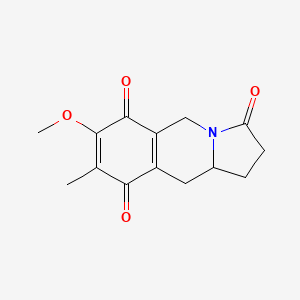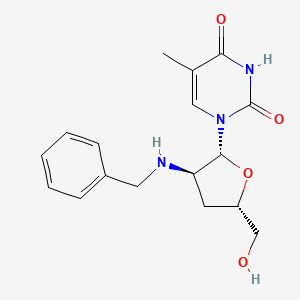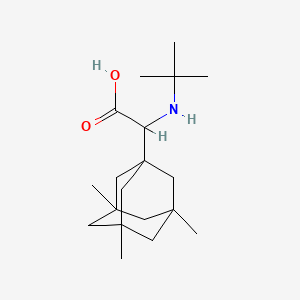
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a tert-butylamino group and a 3,5,7-trimethyl-1-adamantyl moiety attached to an acetic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3,5,7-trimethyl-1-adamantyl moiety through a series of alkylation reactions. This intermediate is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group. Finally, the resulting intermediate is subjected to carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to scale up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetic acid to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism of action of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The 3,5,7-trimethyl-1-adamantyl moiety provides steric bulk, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butylamino)acetic acid: Lacks the adamantyl moiety, resulting in different reactivity and applications.
(3,5,7-Trimethyl-1-adamantyl)acetic acid: Does not have the tert-butylamino group, affecting its chemical properties and biological activity.
Uniqueness
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both the tert-butylamino and 3,5,7-trimethyl-1-adamantyl moieties allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
20138-01-6 |
|---|---|
Formule moléculaire |
C19H33NO2 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2-(tert-butylamino)-2-(3,5,7-trimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C19H33NO2/c1-15(2,3)20-13(14(21)22)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13,20H,7-12H2,1-6H3,(H,21,22) |
Clé InChI |
BPSWQUUOJZGDMK-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)NC(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


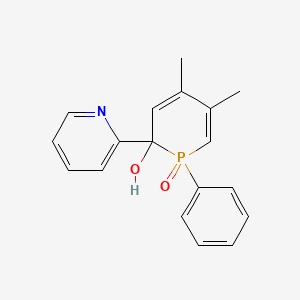
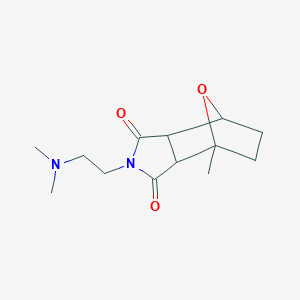
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
